REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>C1COCC1>[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)=[O:6]
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Name
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|
Quantity
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5 g
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Type
|
reactant
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Smiles
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BrC1=C(C(=O)O)C=CC=C1C
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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N,N′-carbonyldiimidazole
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Quantity
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4.52 g
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Type
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reactant
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Smiles
|
|
Name
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|
Quantity
|
6.8 mL
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Type
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reactant
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Smiles
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N1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at ambient temperature for 14 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred for 8 h
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Duration
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8 h
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Type
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CUSTOM
|
Details
|
partitioned between EtOAc and water
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Type
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WASH
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Details
|
The organic layer was washed with water, diluted HCl, saturated bicarbonate, water and brine
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Type
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CONCENTRATION
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Details
|
The solution was then concentrated in vacuo
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Reaction Time |
14 h |
Name
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|
Type
|
product
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Smiles
|
BrC1=C(C=CC=C1C)C(=O)N1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |